3-Methyl-1-phenyl-1H-pyrazole-4,5-dione
Description
Contextual Significance of Pyrazole (B372694) Derivatives in Heterocyclic Chemistry
Heterocyclic compounds, which incorporate atoms of at least two different elements in their cyclic structures, are fundamental to organic chemistry and are widely distributed in nature. rsc.org Among these, pyrazole and its derivatives stand out as a particularly important class of five-membered aromatic heterocycles containing two adjacent nitrogen atoms. rsc.orgnumberanalytics.com First synthesized in the late 19th century, pyrazoles have since become integral to numerous areas of chemical science. numberanalytics.comnumberanalytics.com
The significance of pyrazole derivatives stems from their diverse chemical reactivity and broad spectrum of biological activities. rsc.orgnumberanalytics.comglobalresearchonline.net They serve as crucial building blocks in the synthesis of a wide array of more complex heterocyclic systems. numberanalytics.com The pyrazole ring is a key structural motif in many pharmaceuticals, agrochemicals, and materials science applications. numberanalytics.comnumberanalytics.com This wide-ranging utility is attributed to the pyrazole nucleus's ability to undergo various chemical transformations and its inherent pharmacological properties. numberanalytics.comorientjchem.org
Overview of Pyrazole-4,5-dione Scaffold Research
Within the extensive family of pyrazole derivatives, the pyrazole-4,5-dione scaffold has emerged as a noteworthy area of research. This substructure is characterized by a pyrazole ring with ketone groups at the 4th and 5th positions. The presence of these reactive carbonyl groups imparts unique chemical properties to the molecule, making it a valuable intermediate in organic synthesis.
Research into the pyrazole-4,5-dione scaffold is often focused on its utility as a precursor for creating more complex molecular architectures. For instance, these compounds can participate in condensation reactions with various nucleophiles to generate a diverse library of fused heterocyclic systems. The reactivity of the dione (B5365651) functionality allows for targeted modifications, enabling the synthesis of compounds with specific electronic and steric properties.
Scope and Research Objectives Pertaining to 3-Methyl-1-phenyl-1H-pyrazole-4,5-dione
The specific compound, this compound, serves as a focal point for research aimed at exploring the synthetic potential and properties of the pyrazole-4,5-dione core. Key research objectives related to this molecule include the investigation of its synthesis, chemical reactivity, and its application as a building block in the preparation of novel compounds.
Studies often involve the reaction of this compound with various reagents to understand its chemical behavior. For example, its reactions with active methylene (B1212753) compounds can lead to the formation of pyranopyrazole derivatives, which are of interest for their potential applications. The phenyl and methyl substituents on the pyrazole ring influence the compound's reactivity and solubility, making it a useful model system for studying the structure-activity relationships of this class of compounds.
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₀H₈N₂O₂ |
| Molecular Weight | 188.19 g/mol pharmaffiliates.com |
| Melting Point | 118-123 °C sigmaaldrich.com |
| Physical Form | Powder sigmaaldrich.com |
| CAS Number | 881-05-0 sigmaaldrich.com |
Interactive Data Table: Spectroscopic Information for Related Pyrazole Derivatives
While specific comprehensive spectral data for this compound is not detailed in the provided search results, the following table presents typical spectroscopic data for related pyrazole structures to provide context.
| Spectroscopic Data Type | Key Features and Representative Values for Pyrazole Derivatives |
| ¹H-NMR | Aromatic protons typically appear in the range of δ 7.0-8.0 ppm. The chemical shift of the methyl group protons is generally found around δ 2.0-2.5 ppm. |
| ¹³C-NMR | Carbonyl carbons of the dione moiety are expected to resonate at low field, typically above δ 160 ppm. Aromatic carbons appear in the δ 110-140 ppm region. |
| Mass Spectrometry (GC-MS) | For the related compound 3-methyl-1-phenyl-1H-pyrazole, prominent peaks are observed at m/z 158 (molecular ion), 77 (phenyl fragment), and 51. nih.gov |
Structure
3D Structure
Properties
IUPAC Name |
5-methyl-2-phenylpyrazole-3,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c1-7-9(13)10(14)12(11-7)8-5-3-2-4-6-8/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZHUUJNRNMODNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C1=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40435610 | |
| Record name | ST50165930 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40435610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
881-05-0 | |
| Record name | ST50165930 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40435610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Structure Activity Relationship Sar Studies of 3 Methyl 1 Phenyl 1h Pyrazole 4,5 Dione Analogues
Influence of Substituents on Biological Activity
The biological activity of pyrazole (B372694) and pyrazolidinedione derivatives is highly dependent on the nature and position of substituents on the heterocyclic and phenyl rings. nih.govpharmacy180.comjscimedcentral.com Modifications can drastically alter the compound's efficacy and spectrum of activity, which includes anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects. nih.govresearchgate.netresearchgate.net
The acidity of the hydrogen at the 4th position of the pyrazolidine-3,5-dione (B2422599) ring is a critical factor for its pharmacological activities. The dicarbonyl functions at positions 3 and 5 enhance this acidity. pharmacy180.com Decreasing or eliminating this acidity, for instance by substituting the hydrogen with a methyl group, has been shown to abolish anti-inflammatory activity. pharmacy180.com Conversely, excessively increasing the acidity can lead to a decrease in anti-inflammatory effects while enhancing other properties like the uricosuric effect. pharmacy180.com
Research on various substituted pyrazole derivatives has revealed specific patterns:
Anti-inflammatory and Analgesic Activity: For pyrazolidine-3,5-dione derivatives, the presence of both phenyl groups is considered essential for anti-inflammatory and analgesic activity. Para-substitution on one or both phenyl rings with groups like methyl, chloro, nitro, or hydroxyl generally retains activity, whereas meta-substitution often results in inactive compounds. pharmacy180.com In a study of pyrazolidine-3,5-dione derivatives, compounds with nitro and chloro groups at the para position of the phenyl ring showed optimal anti-inflammatory activity. jscimedcentral.com
Antimicrobial Activity: Several pyrazole derivatives have demonstrated significant antibacterial and antifungal properties. nih.gov For instance, pyrazole derivatives containing a nitrofuran moiety have shown good antibacterial and antifungal activity. nih.gov In one study, synthesized pyrazolone (B3327878) derivatives were tested against various bacteria and fungi, with derivatives 3 and 11 (specific structures not detailed in the abstract) proving to be the most potent. researchgate.net
Anticancer Activity: The pyrazolidin-3,5-dione scaffold has been identified in compounds showing potent anticancer activity, sometimes exceeding that of standard agents like doxorubicin (B1662922) against cell lines such as MCF-7 breast carcinoma. researchgate.net The introduction of specific substituents, such as a chlorine atom and an alkyl group at certain positions on linked scaffolds like benzothiazole (B30560), can enhance biological effects. researchgate.net
Neuroprotective Activity: Certain 4,5-dihydro-1H-pyrazole analogues have been identified as inhibitors of neuronal nitric oxide synthase (nNOS), an activity linked to neuroprotection. researchgate.netnih.gov The introduction of a cyclopropanecarbonyl group at the 1-position and various substituted aminophenyl groups at the 3-position yielded compounds with significant inhibitory activity. nih.gov Specifically, a chloro or methoxy (B1213986) group at the 5-position of the aminophenyl ring resulted in the highest activity. nih.gov
The following table summarizes the observed influence of various substituents on the biological activities of pyrazole and pyrazolidinedione analogues.
| Scaffold | Substituent and Position | Observed Biological Activity | Reference |
|---|---|---|---|
| Pyrazolidine-3,5-dione | H at C4 (acidic proton) | Essential for anti-inflammatory activity. pharmacy180.com | pharmacy180.com |
| Pyrazolidine-3,5-dione | 4,4-dialkyl substitution | Abolishes anti-inflammatory activity. pharmacy180.com | pharmacy180.com |
| Pyrazolidine-3,5-dione | p-Nitro or p-Chloro on N-phenyl ring | Optimum anti-inflammatory activity. jscimedcentral.com | jscimedcentral.com |
| Pyrazolidine-3,5-dione | m-Substitution on N-phenyl ring | Inactive compounds (anti-inflammatory). pharmacy180.com | pharmacy180.com |
| 4,5-dihydro-1H-pyrazole | 3-(2-amino-5-chlorophenyl) | High nNOS inhibition (neuroprotective). nih.gov | nih.gov |
| 4,5-dihydro-1H-pyrazole | 3-(2-amino-5-methoxyphenyl) | High nNOS inhibition (neuroprotective). nih.gov | nih.gov |
| Pyrazole | Containing nitrofuran moiety | Good antibacterial and antifungal activity. nih.gov | nih.gov |
Impact of Structural Modifications on Chemical Reactivity
The chemical reactivity of the 3-methyl-1-phenyl-1H-pyrazole-4,5-dione core and its analogues is profoundly influenced by structural modifications. These changes affect not only the course of reactions but also the regioselectivity and yield of the products.
The pyrazole ring is a π-excess aromatic heterocycle, which makes it susceptible to electrophilic substitution, preferentially at the C4 position, while nucleophilic attacks tend to occur at the C3 and C5 positions. mdpi.com The tautomeric nature of pyrazolones, existing in keto and enol forms, is a key determinant of their reactivity, particularly in acylation and alkylation reactions. rsc.orgmdpi.com
Key findings on reactivity include:
C- vs. O-Alkylation/Acylation: The reaction of 3-methyl-1-phenyl-pyrazol-5-one with various electrophiles can lead to either C- or O-substituted products. Selective C-acylation at the 4th position can be achieved under specific conditions, such as using calcium hydroxide (B78521) as a base in anhydrous dioxane to trap the liberated hydrogen chloride. rsc.org This method is effective for producing 4-aroyl-pyrazolones, which are valuable as chelating agents. rsc.orgresearchgate.net The choice of base and solvent is critical; for instance, N-alkylation of pyrazole derivatives has been successfully performed using sodium ethoxide in dry toluene. researchgate.net
Reactivity of the Dione (B5365651) Moiety: The 4,5-dione structure is reactive. For example, 3-methyl-1-phenyl-2-pyrazolin-4,5-dione is a major oxidation product of the antioxidant agent MCI-186 (3-methyl-1-phenyl-2-pyrazolin-5-one) and can undergo further hydrolysis. nih.gov
Synthesis of Fused Systems: Structural modifications can facilitate the synthesis of fused heterocyclic systems. For example, the Vilsmeier-Haack reaction (using POCl₃/DMF) on 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one leads to chloroformylation, yielding 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde. mdpi.com This aldehyde is a versatile intermediate for synthesizing more complex structures, such as 1,3-diazabicyclo[3.1.0]hex-3-enes. mdpi.com Similarly, cyclisation of 4-cinnamoyl-3-methyl-1-phenyl-pyrazolin-5-one in acidic medium can lead to pyrano[2,3-c]pyrazol-4-ones, although sometimes in low yields. researchgate.net
Influence of Substituents on Reaction Yield: The electronic and steric effects of substituents can significantly impact reaction outcomes. In the synthesis of 1,3,5-trimethylpyrazole-containing malonamides, the nature of the substituent on the malonamide (B141969) bridge affected the yield, with an allyl group giving a higher yield (61.7%) compared to an isopentyl group (48.4%). mdpi.com
Pharmacophore Modeling and Ligand Design Principles
Pharmacophore modeling is a powerful tool in drug discovery used to identify the essential three-dimensional arrangement of functional groups (the pharmacophore) responsible for a molecule's biological activity. nih.govnih.gov For pyrazole-based compounds, this approach has been instrumental in designing potent and selective inhibitors for various therapeutic targets. nih.govnih.gov
Key pharmacophoric features for pyrazole-based inhibitors often include:
Hydrogen Bond Acceptors/Donors: These are crucial for anchoring the ligand within the active site of a target protein.
Aromatic Rings: These often engage in π-π stacking or hydrophobic interactions with amino acid residues.
Hydrophobic Groups: These features contribute to binding by interacting with nonpolar pockets in the receptor.
Studies on pyrazole-based derivatives have led to the development of specific pharmacophore models for different targets:
COX-2 Inhibitors: A ligand-based design approach, using known pyrazole-containing COX-2 inhibitors like celecoxib, helped identify the key chemical features needed for selective inhibition. This led to the synthesis of new pyrano[2,3-c]pyrazole derivatives with significant anti-inflammatory activity. nih.gov
EGFR Tyrosine Kinase (TK) Inhibitors: Based on the essential pharmacophoric features of known EGFR-TK inhibitors, new hybrid molecules were designed by linking the pyrazolo[3,4-d]pyrimidine scaffold with other fragments known for anticancer potential, such as hydrazone, oxadiazole, and pyrazole. nih.gov This fragment-based drug discovery approach yielded compounds with promising anticancer activity. nih.gov
Carbonic Anhydrase (CA) Inhibitors: The pyrazole/pyrazoline scaffold has been identified as an excellent pharmacophore for designing CA inhibitors, which are used to treat diseases like glaucoma and cancer. nih.gov
The design of new ligands often involves linking the core pyrazole scaffold to other pharmacophoric fragments to create hybrid molecules with enhanced activity and selectivity. nih.govacs.org This strategy leverages the established biological importance of the pyrazole nucleus while introducing new interactions with the target protein.
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method that attempts to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. ej-chem.org This approach uses molecular descriptors—numerical values that encode electronic, steric, hydrophobic, and topological properties—to build predictive models. ej-chem.orgnih.gov
Several QSAR studies have been performed on pyrazole and pyrazolidinedione derivatives to understand the structural requirements for their biological activities.
Anti-inflammatory Activity: For COX-2 inhibitors, QSAR models have been developed to correlate structural features with inhibitory potency. nih.gov These models help in designing new derivatives with improved activity.
Antimicrobial Activity: A QSAR study on a series of pyrazolone derivatives evaluated for their antimicrobial activity correlated computed molecular descriptors with their reported biological effects. ej-chem.org
Antitubercular Activity: In a QSAR study on thiazolidine-4-one derivatives, descriptors such as MLFER_S (molar refractivity), GATSe2 (Geary autocorrelation of lag 2 weighted by atomic Sanderson electronegativities), and the number of halogen atoms were found to be positively correlated with antitubercular activity. In contrast, the descriptor SpMAD_Dzs (spectral mean absolute deviation from Sanderson electro-negativities) showed a negative correlation. nih.gov
Anticancer Activity: 2D-QSAR studies on pyrazolo[3,4-b]pyridines as potential CDK2 inhibitors helped to identify the structural features governing their activity. nih.gov Similarly, 3D-QSAR studies (CoMFA and CoMSIA) on pyrimido-isoquinolin-quinones explained antibacterial activity based on steric, electronic, and hydrogen-bond acceptor properties. mdpi.com A QSAR analysis of 3-styrylchromones correlated their tumor-specificity with descriptors related to topological shape and electronic state (MATS4e) and 3D shape (H8s). researchgate.net
The following table presents examples of molecular descriptors and their correlation with biological activity from various QSAR studies on related heterocyclic compounds.
| Compound Series | Biological Activity | Descriptor Type | Correlation with Activity | Reference |
|---|---|---|---|---|
| Thiazolidine-4-ones | Antitubercular | MLFER_S (Molar Refractivity) | Positive | nih.gov |
| Thiazolidine-4-ones | Antitubercular | GATSe2 (Electronic/Topological) | Positive | nih.gov |
| Thiazolidine-4-ones | Antitubercular | SpMAD_Dzs (Electronic) | Negative | nih.gov |
| 3-Styrylchromones | Tumor-Specificity | MATS4e (Topological/Electronic) | Positive | researchgate.net |
| 3-Styrylchromones | Tumor-Specificity | H8s (3D Shape) | Positive | researchgate.net |
These QSAR models serve as valuable guides for the rational design and optimization of new this compound analogues with enhanced therapeutic properties. nih.govnih.gov
Applications of 3 Methyl 1 Phenyl 1h Pyrazole 4,5 Dione in Advanced Fields
Medicinal Chemistry Development and Lead Compound Identification
The pyrazole (B372694) nucleus is a privileged scaffold in medicinal chemistry, and derivatives originating from the 3-methyl-1-phenyl-pyrazole-4,5-dione core have demonstrated a wide spectrum of pharmacological activities. nih.gov This structure is a key component in the design of novel therapeutic agents due to its ability to interact with various biological targets. Researchers have explored its derivatives for anti-inflammatory, anticancer, analgesic, and neuroprotective effects. nih.gov
The versatility of the pyrazolone (B3327878) ring allows for the synthesis of complex heterocyclic structures and derivatives with significant biological potential. For instance, 4,4'-(Arylmethylene)bis(1-phenyl-3-methyl-1H-pyrazol-5-ol) derivatives, synthesized from this core, are noted for their biological activities. researchgate.net Furthermore, the core structure has been used to develop potent iron chelators and inhibitors of enzymes like cyclooxygenase-2 (COX-2), which is a key target in anti-inflammatory therapies. nih.govnih.gov The development of such compounds often involves modifying the core structure to enhance selectivity and efficacy, making it a valuable lead for identifying new drug candidates. nih.gov
Table 1: Selected Biological Activities of 3-Methyl-1-phenyl-1H-pyrazole-4,5-dione Derivatives
| Derivative Class | Biological Activity | Research Finding | Reference |
|---|---|---|---|
| 4,5-Diaryl-1H-pyrazole-3-ol Analogues | COX-2 Inhibition | Compounds synthesized from this template showed good selectivity for the COX-2 enzyme over the COX-1 enzyme, indicating potential as anti-inflammatory agents. | nih.gov |
| 1-Phenyl-3-methyl-4-acyl-pyrazol-5-ones | Iron Chelation | These derivatives were found to be efficient ferric (Fe³⁺) chelators and powerful inhibitors of iron-based Fenton chemistry, comparable to the standard drug deferoxamine. | nih.gov |
| Pyrazole-5-one containing 1,3,4-oxadiazole (B1194373) Sulfonyl Phosphonates | Antimicrobial | Novel synthesized α-aminophosphonates exhibited notable antibacterial and antifungal activity, suggesting potential as inhibitors of microbial enzymes. | sapub.org |
| General Pyrazole Derivatives | Anticancer | Research has indicated that certain derivatives can induce apoptosis (programmed cell death) in various human cancer cell lines. |
Agrochemistry Applications (e.g., pesticides)
The pyrazole scaffold is a well-established structural motif in the agrochemical industry, with many commercial pesticides containing this heterocyclic ring. mdpi.com Derivatives of this compound are utilized as key intermediates in the synthesis of fungicides, herbicides, and insecticides. The inherent biological activity of the pyrazole ring can be fine-tuned through chemical modification to target specific pests and weeds.
For example, fluorinated fused-ring pyrazoles have been investigated for their potential as pesticides. mdpi.com The synthesis of these agrochemicals often begins with the core pyrazole structure, which is then elaborated to create more complex molecules with enhanced efficacy and target specificity. One such example is Pyrametostrobin, a pyrazole fungicide. agropages.com
Table 2: Agrochemistry Applications of Pyrazole Derivatives
| Application Area | Derivative Type | Key Finding | Reference |
|---|---|---|---|
| Pesticides | Fluorinated fused-ring pyrazoles | The introduction of fluorine into the pyrazole structure is a strategy explored for developing new and effective pesticides. | mdpi.com |
| Fungicides | Pyrametostrobin | A commercial fungicide, methyl N-[2-[[(1,4-dimethyl-3-phenyl-1H-pyrazol-5-yl)oxy]methyl]phenyl]-N-methoxycarbamate, demonstrates the successful application of the pyrazole core in crop protection. | agropages.com |
Material Science Applications
The electronic and photophysical properties of the pyrazole ring system make it an attractive component for advanced materials. Derivatives of this compound have been investigated for applications in luminescent materials, photochromic systems, and organic electronics.
Pyrazole derivatives are known for their fluorescent properties, often exhibiting high quantum yields and good stability. rsc.org The core structure of this compound can be modified to create novel fluorescent dyes and probes. For instance, the synthesis of pyrazole oxadiazole compounds containing a benzothiazole (B30560) group has resulted in materials with strong fluorescence, with emission wavelengths in the blue region (410-450 nm) and quantum yields as high as 0.69. researchgate.net The luminescent properties are highly dependent on the substituents attached to the pyrazole ring. researchgate.net Research into pyrazolopyridopyridazine diones, which are luminol (B1675438) analogues derived from pyrazole structures, has also shown significant fluorescence intensity, making them candidates for applications in analytical detection. nih.gov
Table 3: Luminescent Properties of Selected Pyrazole Derivatives
| Derivative Type | Emission Wavelength (λem) | Quantum Yield (Φf) | Key Feature | Reference |
|---|---|---|---|---|
| Pyrazole Oxadiazole Compounds | 410 - 450 nm | Up to 0.69 | These compounds exhibit good fluorescence, with properties influenced by the specific aromatic groups attached. | researchgate.net |
| Pyrazolopyridopyridazine dione (B5365651) (Compound 6j) | Not specified | 0.140 | This luminol analogue shows a quantum yield similar to the standard, luminol, indicating strong photoluminescence. | nih.gov |
| 4,5-Dihydro-1H-pyrazole derivatives | Not specified | Not specified | Amino derivatives of these pyrazoles are noted to exhibit excellent luminescent properties. | scispace.com |
Photochromic materials can reversibly change their color upon exposure to light. google.com The pyrazole ring has been incorporated into molecules studied for their photochromic behavior. researchgate.net The mechanism often involves photoisomerization, where the molecule transforms from one isomeric form to another in response to actinic radiation. google.comresearchgate.net While the general class of pyrazole derivatives has been explored in this context, specific, well-documented applications of this compound as a photochromic material are not extensively reported. However, the inherent reactivity and ability of heterocyclic compounds to undergo photochemical transformations suggest potential for future development in this area. researchgate.net
The development of efficient and stable organic semiconductors is crucial for next-generation electronic devices, including OLEDs. Pyrazole derivatives are recognized for their electroluminescent properties, which are linked to photo-induced electron transfer processes. nih.gov These properties make them candidates for use as emitting or charge-transporting materials in OLEDs. While materials like 2,2′,2′′-(1,3,5-benzinetriyl)-tris(1-phenyl-1-H-benzimidazole) are common in electron-transport layers, the fundamental electronic characteristics of pyrazoles suggest their potential in similar roles. aps.org Diluting organic semiconductors can reduce spontaneous orientational polarization (SOP), a factor that affects device efficiency and lifetime, highlighting a potential strategy for incorporating pyrazole-based materials into advanced OLED architectures. aps.org
Role as Derivatizing Reagents in Analytical Chemistry (e.g., for monosaccharides)
One of the most established applications of this compound's tautomer, 1-phenyl-3-methyl-5-pyrazolone (PMP), is as a pre-column derivatizing reagent in high-performance liquid chromatography (HPLC). researchgate.netresearchgate.net Due to the lack of a strong chromophore, many carbohydrates are difficult to detect directly using UV detectors. clemson.edu PMP reacts with the reducing end of monosaccharides under mild alkaline conditions to form PMP-sugar derivatives that can be easily detected by UV or diode-array detectors (DAD). clemson.edunih.gov
This method is highly sensitive, reproducible, and widely used for the quantitative and qualitative analysis of monosaccharide composition in complex samples like polysaccharides from agro-industrial wastes, food products, and biological materials. researchgate.netnih.govnih.gov The derivatization procedure has been optimized to be rapid and efficient, allowing for the separation of a wide range of monosaccharides. researchgate.netnih.gov
Table 4: Analysis of Monosaccharides using PMP Derivatization
| Analytical Method | Analyte Type | Separated Monosaccharides | Reference |
|---|---|---|---|
| HPLC-DAD | Monosaccharides in Polysaccharides | Galactose, Glucose, Xylose, Rhamnose | researchgate.net |
| HPLC | Monosaccharides & Xylo-oligosaccharides | Mannose, Rhamnose, Glucose, Xylose, Arabinose, Cellobiose, and various xylo-oligosaccharides | researchgate.net |
| HPLC-UV/DAD | Reducing Sugars | Glucose, Glucosamine, Lactose, Maltose | clemson.edu |
| MEKC & HPLC | Monosaccharides in food (e.g., Aloe powder) | Five different monosaccharide derivatives were successfully separated and analyzed. | nih.gov |
Analytical Methodologies for 3 Methyl 1 Phenyl 1h Pyrazole 4,5 Dione and Its Metabolites/derivatives
Chromatographic Techniques
Chromatography is a fundamental technique for the separation, identification, and purification of 3-Methyl-1-phenyl-1H-pyrazole-4,5-dione and its derivatives. The versatility of chromatographic methods allows for their application in various stages, from reaction monitoring to purity assessment and quantitative analysis in complex matrices.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
High-Performance Liquid Chromatography (HPLC), particularly in the reverse-phase (RP) mode, is a cornerstone for the analysis of pyrazole (B372694) derivatives. RP-HPLC methods are widely developed and validated for the quantification and purity assessment of these compounds.
A simple, accurate, and precise RP-HPLC method was developed for a derivative, (4Z)-3-methyl-1-(4-nitrobenzoyl)-1H-pyrazole-4,5-dione-4-[(4-fluorophenyl)hydrazone]. researchgate.net The method demonstrated good linearity, precision, and sensitivity, making it suitable for quality control and bioanalytical evaluations. researchgate.net The validation of such methods typically adheres to the International Council for Harmonisation (ICH) guidelines, ensuring reliability and robustness. ijcpa.in Key validation parameters include accuracy, precision (both system and method), linearity, range, and specificity. researchgate.netijprajournal.com
The development process involves selecting an appropriate stationary phase, such as a C18 column, and optimizing the mobile phase composition, flow rate, and detection wavelength. researchgate.netijcpa.in For instance, a mobile phase consisting of acetonitrile (B52724) and water is commonly used, with the ratio adjusted to achieve optimal separation. researchgate.net The addition of acids like phosphoric acid or formic acid to the mobile phase can improve peak shape and resolution. ijcpa.insielc.com Formic acid is preferred for applications requiring mass spectrometry (MS) compatibility. sielc.com
Table 1: Examples of HPLC Method Parameters for Pyrazole Derivatives
| Compound Type | Column | Mobile Phase | Flow Rate (mL/min) | Detection | Reference |
|---|---|---|---|---|---|
| Pyrazolone (B3327878) Derivative | Luna 5µ C18 (250 × 4.80 mm) | Acetonitrile:Water (90:10 v/v) | 0.8 | UV at 237 nm | researchgate.net |
| Pyrazoline Derivative | Not Specified | Acetonitrile, Water, Phosphoric Acid | 1.0 | UV at 206 nm | ijcpa.in |
Thin-Layer Chromatography (TLC) for Purity Assessment
Thin-Layer Chromatography (TLC) serves as a rapid, simple, and cost-effective method for monitoring reaction progress and assessing the purity of this compound and its derivatives. rsc.org It is particularly useful in synthetic chemistry to quickly determine the presence of starting materials, intermediates, and final products in a reaction mixture. mdpi.comresearchgate.net
The choice of the stationary phase (typically silica (B1680970) gel) and the mobile phase (eluent) is crucial for achieving good separation. rsc.org For the analysis of C-acylated derivatives of 3-methyl-1-phenyl-pyrazol-5-one, a mobile phase of 5% methanol (B129727) in dichloromethane (B109758) has been shown to provide the best separation between C-acylated and O-acylated products. rsc.org In other applications involving indenopyrazole synthesis, eluents such as dichloromethane and mixtures of ethyl acetate (B1210297) and hexane (B92381) have been used to analyze the crude reaction mixture. mdpi.comresearchgate.net The separated spots on the TLC plate are visualized, often under UV light, to assess the components of the mixture. researchgate.net
Table 2: TLC Systems for Analysis of Pyrazole Derivatives
| Stationary Phase | Mobile Phase (Eluent) | Application | Reference |
|---|---|---|---|
| Silica Gel | 5% Methanol in Dichloromethane | Separation of C- and O-acylated pyrazolone products | rsc.org |
| Silica Gel | Dichloromethane (CH2Cl2) | Reaction monitoring | mdpi.comresearchgate.net |
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of GC with the detection and identification power of MS. It is employed for the analysis of volatile pyrazole derivatives. mdpi.comresearchgate.net In one study, GC was used to analyze and determine the ratio of pyrazole isomers in a reaction mixture. mdpi.comresearchgate.net
The mass spectrometer fragments the eluting compounds into characteristic ions, and the resulting mass spectrum serves as a molecular fingerprint, allowing for structural elucidation and confirmation. researchgate.netresearchgate.net The fragmentation patterns of pyrazoles are influenced by the position and nature of substituents on the pyrazole ring. researchgate.net For example, the fragmentation of 1-methyl-3-nitropyrazole and 1-methyl-4-nitropyrazole shows distinct pathways, which helps in their differentiation. researchgate.net Understanding these fragmentation trends is essential for the accurate identification of unknown pyrazole compounds and their metabolites. researchgate.net
Spectrophotometric Quantification Methods
UV-Visible spectrophotometry is a straightforward and accessible method for the quantitative analysis of compounds that absorb light in the ultraviolet or visible range. Pyrazole derivatives, containing chromophoric groups, are well-suited for this technique. The method is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species.
For quantitative analysis, a wavelength of maximum absorbance (λmax) is selected to ensure the highest sensitivity and accuracy. For a derivative of this compound, the optimized wavelength for detection was determined to be 237 nm. researchgate.net The UV/Visible spectrum of the related compound 3-methyl-5-phenyl-1H-pyrazole has also been documented. nist.gov This method is often used as the detection principle in HPLC systems (HPLC-UV). researchgate.net
Bioanalytical Methods for in vitro and in vivo Studies
Bioanalytical methods are essential for studying the behavior of compounds in biological systems. For pyrazole derivatives, these methods are crucial for pharmacokinetic studies and for understanding their mechanisms of action in vitro and in vivo. nih.govnih.gov
A significant bioanalytical application involves the use of 1-phenyl-3-methyl-5-pyrazolone (PMP), a tautomer of the subject compound, as a derivatizing agent for the analysis of carbohydrates in biological samples. nih.govplos.org Reducing sugars, such as glucose, can be reacted with PMP under basic conditions to form derivatives that are readily detectable by RP-HPLC with UV detection. plos.org This method has been successfully applied to quantify glucose levels in microbial cultures, demonstrating high sensitivity with detection limits as low as 0.09 nM. plos.org The sample preparation for such analyses typically involves neutralization followed by liquid-liquid extraction with a solvent like dichloromethane to remove impurities before HPLC injection. plos.org
Furthermore, studies on the anti-fibrotic effects of pyrazole derivatives in hepatic stellate cells (in vitro) and mice (in vivo) necessitate validated bioanalytical methods to measure the concentration of the parent compound and its metabolites in cell lysates, plasma, or tissue homogenates to correlate exposure with pharmacological activity. nih.gov
Q & A
Q. What are the established synthetic routes for 3-Methyl-1-phenyl-1H-pyrazole-4,5-dione?
The compound is typically synthesized via cyclocondensation of hydrazine derivatives with α,β-unsaturated carbonyl compounds. A common method involves reacting methylhydrazine with α,β-unsaturated ketones under acidic or basic conditions in solvents like ethanol or methanol . For advanced derivatives, the Vilsmeier-Haack reaction is employed to introduce formyl groups, as demonstrated in the preparation of 5-chloro-3-methyl-1-aryl-4,5-dihydro-1H-pyrazole-4-carbaldehyde . Industrial-scale methods prioritize continuous flow processes with transition metal catalysts to enhance yield and reduce by-products .
Q. How is the compound characterized to confirm its structural identity and purity?
Key characterization techniques include:
- Spectroscopy : ¹H-NMR and ¹³C-NMR (e.g., δ 2.17 ppm for methyl groups, δ 7.33–7.43 ppm for aromatic protons) and FT-IR (e.g., 1682 cm⁻¹ for carbonyl stretches) .
- Chromatography : Thin-layer chromatography (TLC) and gas chromatography (GC) for purity assessment .
- Crystallography : X-ray diffraction (e.g., CCDC 1545464) to resolve bond lengths and angles, as seen in trifluoromethyl-substituted analogs .
Q. What safety protocols are critical when handling this compound?
The safety data sheet (SDS) specifies:
- Hazard identification : Avoid inhalation, skin contact, and ingestion. Use in well-ventilated areas with PPE (gloves, lab coat, goggles).
- Storage : Keep in a dry, cool environment (20–25°C) away from oxidizers .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reaction yields for derivatives of this compound?
Discrepancies in yields often arise from variations in:
- Catalyst systems : Transition metals (e.g., CuI) vs. enzyme-mediated processes .
- Reaction time and temperature : Extended reflux (5–8 hours at 60–65°C) improves cyclization efficiency in pyrazoline synthesis .
- Solvent polarity : Ethanol vs. dioxane affects intermediate stability in trifluoromethyl-substituted derivatives . Methodological replication with controlled variables (e.g., inert atmosphere, anhydrous solvents) is recommended .
Q. What strategies optimize the design of biologically active derivatives?
- Functional group substitution : Introduce electron-withdrawing groups (e.g., trifluoromethyl) via Ullmann-type coupling to enhance metabolic stability .
- Heterocyclic hybridization : Coumarin-pyrimidine hybrids (e.g., 4i and 4j) exhibit improved fluorescence and binding affinity .
- Stereoelectronic tuning : Alkoxy groups (e.g., 4-methoxyphenyl) modulate π-π stacking interactions in pyrazoline derivatives .
Q. How does the compound’s substitution pattern influence its reactivity in electrophilic substitutions?
The methyl group at position 3 sterically hinders electrophilic attack, directing substitutions to the phenyl ring at position 1. For example, nitration predominantly occurs at the para position of the phenyl group due to electronic and steric effects . Computational modeling (DFT) can predict regioselectivity in multi-substituted analogs.
Data Contradiction Analysis
Q. Why do different studies report conflicting melting points for structurally similar derivatives?
Variations in melting points (e.g., 34–36°C vs. 95–96°C for methyl-phenyl pyrazole derivatives) arise from:
- Polymorphism : Crystallization conditions (solvent, cooling rate) affect crystal packing .
- Impurity profiles : Residual solvents or by-products (e.g., unreacted hydrazines) lower observed melting ranges .
- Substituent effects : Electron-donating groups (e.g., methoxy) increase melting points via enhanced intermolecular hydrogen bonding .
Methodological Recommendations
Q. What analytical workflows are recommended for structural elucidation of novel derivatives?
A multi-technique approach is critical:
- High-resolution mass spectrometry (HRMS) to confirm molecular formulas.
- 2D-NMR (COSY, HSQC) to assign proton-carbon correlations in complex hybrids .
- Single-crystal X-ray diffraction to resolve stereochemistry, as demonstrated for trifluoromethyl-pyrazole hybrids .
Advanced Experimental Design
Q. How can computational chemistry aid in predicting reaction outcomes for this compound?
- Docking studies : Predict binding modes of coumarin-pyrazole hybrids with biological targets (e.g., kinases) .
- Reaction pathway modeling : Use Gaussian or ORCA software to simulate transition states in cyclocondensation reactions .
- Solvent effect simulations : COSMO-RS models optimize solvent selection for greener synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
